An In-depth Technical Guide to the Mechanism of Action of ICL-CCIC-0019
An In-depth Technical Guide to the Mechanism of Action of ICL-CCIC-0019
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICL-CCIC-0019 is a potent and highly selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the enzyme responsible for the first committed step in the de novo synthesis of phosphatidylcholine (PC) via the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway.[1][2][3][4][5] By competitively inhibiting choline binding, ICL-CCIC-0019 effectively disrupts cellular choline metabolism, leading to a cascade of downstream effects that culminate in cancer cell growth inhibition.[1][2] Its mechanism extends beyond simple phospholipid depletion, inducing profound metabolic reprogramming, cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][4][5][6] This document provides a comprehensive overview of the core mechanism of action of ICL-CCIC-0019, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism: Inhibition of Choline Kinase Alpha
ICL-CCIC-0019 functions as a competitive inhibitor of CHKA with respect to its substrate, choline, but not ATP.[1][2] This targeted inhibition blocks the phosphorylation of choline to phosphocholine (B91661) (PCho), a critical step for the synthesis of PC, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3][4] This direct enzymatic inhibition leads to a rapid depletion of the intracellular PCho pool and a subsequent reduction in the incorporation of choline into choline-containing lipids, primarily PC.[1][5] The high selectivity of ICL-CCIC-0019 for CHKA over other kinases minimizes off-target effects, making it a precise tool for studying the consequences of CDP-choline pathway inhibition.[4]
Quantitative Biological Activity
The potency and efficacy of ICL-CCIC-0019 have been quantified across various in vitro and in vivo experimental systems.
| Parameter | Cell Line / System | Value | Reference |
| CHKA Enzymatic Inhibition (IC50) | Recombinant human CHKA2 | 0.27 ± 0.06 µM | [1][4][7] |
| Antiproliferative Activity (Median GI50) | NCI-60 cancer cell line panel | 1.12 µM | [1][2][3][4][5] |
| [3H]-Choline Uptake Inhibition (EC50) | HCT116 cells | 0.98 ± 0.24 µM | [1] |
| G1 Phase Cell Cycle Arrest | HCT116 cells (10 µM, 24h) | 2-fold increase in G1 population | [1] |
| Apoptotic Population (Sub-G1) | HCT116 cells (48h) | 3.7-fold increase | [1] |
| In Vivo Target Inhibition (Ki of [18F]-D4-FCH) | HCT116 Xenografts (48h) | Control: 0.0054 ± 0.00060 1/minTreated: 0.0032 ± 0.00064 1/min | [4] |
Cellular and Metabolic Consequences of CHKA Inhibition
The inhibition of CHKA by ICL-CCIC-0019 triggers a multi-faceted cellular response.
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Metabolic Stress and Reprogramming : Inhibition of the PC synthesis pathway induces a state of metabolic stress analogous to that caused by mitochondrial toxins, though notably without the production of reactive oxygen species.[1][2][3] This leads to decreased mitochondrial function and a reduction in oxygen consumption.[1][4] To compensate for this energy crisis, cells activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3][4] AMPK activation, in turn, stimulates the uptake of glucose and acetate to fuel alternative energy-producing pathways like glycolysis.[1][2][3][4]
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Cell Cycle Arrest and Apoptosis : The disruption of membrane phospholipid synthesis and the induction of ER stress contribute to a potent cytostatic effect.[1] ICL-CCIC-0019 treatment causes a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[1][2][4][5] Prolonged exposure leads to an increase in the sub-G1 cell population, indicative of apoptosis.[1] This programmed cell death is confirmed to be mediated through the activation of caspases-3 and -7.[1]
Experimental Protocols
The following are summaries of key methodologies used to elucidate the mechanism of action of ICL-CCIC-0019.
CHKA Enzymatic Inhibition Assay
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Objective: To determine the direct inhibitory potency (IC50) of ICL-CCIC-0019 on CHKA.
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Protocol: Recombinant human Δ49N CHKA2 is incubated with varying concentrations of ICL-CCIC-0019. The kinase reaction is initiated by adding substrates choline and ATP. The activity of the enzyme is measured by quantifying the amount of phosphocholine produced, often using a radioactive label or a coupled enzymatic assay. Data are normalized to control activity and fitted to a dose-response curve to calculate the IC50 value.[1][2]
Cell Proliferation (Sulforhodamine B - SRB) Assay
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Objective: To measure the growth-inhibitory (GI50) effect on cancer cell lines.
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Protocol: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to attach. Cells are then treated with a range of ICL-CCIC-0019 concentrations for a defined period (e.g., 72 hours). Following treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to total cellular protein. The absorbance is read on a plate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.[7][8]
Radiolabeled Choline Uptake and Incorporation
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Objective: To confirm that the drug inhibits choline metabolism in intact cells.
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Protocol: Cells (e.g., HCT116) are treated with ICL-CCIC-0019. [3H]-choline is then added to the culture medium for a short period.[1] After incubation, cells are lysed, and the lysate is fractionated into aqueous (containing phosphocholine) and lipid (containing phosphatidylcholine) phases. The radioactivity in each fraction is measured by scintillation counting to quantify the formation of [3H]-PCho and its incorporation into lipids.[1][2]
Cell Cycle Analysis
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Objective: To determine the effect of ICL-CCIC-0019 on cell cycle progression.
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Protocol: Cells are treated with the compound for 24 or 48 hours.[1][2] They are then harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA. The DNA content of individual cells is quantified by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (apoptotic cells) is analyzed.[2]
In Vivo Xenograft Studies and PET Imaging
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Objective: To evaluate anti-tumor efficacy and confirm in vivo target engagement.
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Protocol: Human cancer cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are treated with ICL-CCIC-0019 or vehicle control. Tumor growth is monitored over time. To confirm target inhibition non-invasively, mice undergo positron emission tomography (PET) imaging using a radiolabeled choline analog, such as [18F]-fluoromethyl-[1,2-2H4]-choline ([18F]-D4-FCH).[1][2][3][4][5] A reduction in the tumor uptake of the tracer (quantified by the net irreversible uptake rate, Ki) indicates successful inhibition of CHKA in the tumor tissue.[4]
Conclusion
ICL-CCIC-0019 represents a highly specific pharmacological tool and potential therapeutic agent that targets the CHKA-mediated CDP-choline pathway. Its mechanism of action is robust, involving direct enzyme inhibition that leads to a cascade of events including the disruption of phospholipid synthesis, profound metabolic reprogramming, cell cycle arrest, and apoptosis. The detailed understanding of this mechanism, supported by extensive in vitro and in vivo data, provides a strong rationale for its further investigation and development in oncology.
References
- 1. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019 [mdpi.com]
- 8. researchgate.net [researchgate.net]
